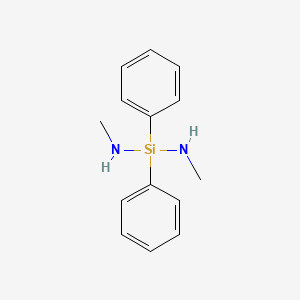![molecular formula C10H15N5O2 B14711315 2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol CAS No. 23377-06-2](/img/structure/B14711315.png)
2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol is a chemical compound with the molecular formula C10H15N5O. It is known for its unique structure, which includes a purine base attached to a butane diol chain. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol typically involves the reaction of a purine derivative with a butane diol precursor. One common method involves the use of 6-chloropurine as the starting material, which undergoes nucleophilic substitution with 2-methyl-4-aminobutane-1,2-diol under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the butane diol chain can be oxidized to form carbonyl compounds.
Reduction: The purine ring can be reduced under specific conditions to form dihydropurine derivatives.
Substitution: The amino group attached to the purine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from the butane diol chain.
Reduction: Formation of dihydropurine derivatives.
Substitution: Formation of N-substituted purine derivatives.
Applications De Recherche Scientifique
2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes due to its structural similarity to nucleotides.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol involves its interaction with specific molecular targets. The purine moiety allows it to mimic natural nucleotides, potentially interfering with nucleic acid synthesis or enzyme activity. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-4-[(1H-purin-6-yl)amino]but-2-en-1-ol
- (2S)-2-Methyl-4-[(1H-purin-6-ylamino)-1-butanol]
Uniqueness
2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
23377-06-2 |
|---|---|
Formule moléculaire |
C10H15N5O2 |
Poids moléculaire |
237.26 g/mol |
Nom IUPAC |
2-methyl-4-(7H-purin-6-ylamino)butane-1,2-diol |
InChI |
InChI=1S/C10H15N5O2/c1-10(17,4-16)2-3-11-8-7-9(13-5-12-7)15-6-14-8/h5-6,16-17H,2-4H2,1H3,(H2,11,12,13,14,15) |
Clé InChI |
YDMIQQOLXNRFHF-UHFFFAOYSA-N |
SMILES canonique |
CC(CCNC1=NC=NC2=C1NC=N2)(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[dimethyl(phenyl)silyl]propanoate](/img/structure/B14711250.png)




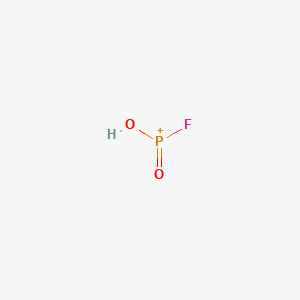

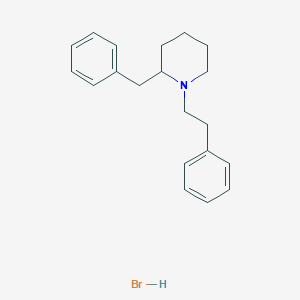
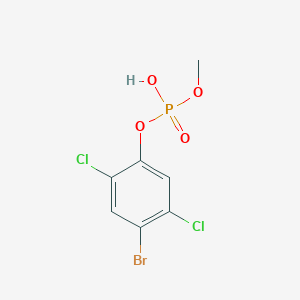

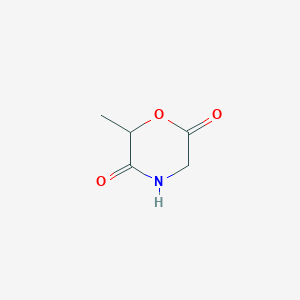

![(3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) acetate](/img/structure/B14711331.png)
